molecular formula C5H4Cl2IN B1434611 4-Chloro-3-iodopyridine hydrochloride CAS No. 1987263-61-5

4-Chloro-3-iodopyridine hydrochloride

Cat. No. B1434611
M. Wt: 275.9 g/mol
InChI Key: DGWNGHSQEOISGU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 4-Chloro-3-iodopyridine hydrochloride is 1S/C5H3ClIN.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H . The molecular weight is 275.9 .

It is stored in a dark place, in an inert atmosphere, at 2-8°C . The physical form is solid .

Scientific Research Applications

Application 1: Synthesis of Pyrimidine Derivatives

  • Summary : 4-Chloro-3-iodopyridine hydrochloride is used in the synthesis of various pyrimidine derivatives, which are crucial in medicinal chemistry due to their anti-inflammatory properties .
  • Methods : The compound serves as a starting material in multi-step synthetic pathways. It undergoes substitution reactions where the iodine atom is replaced by other functional groups, leading to the formation of diverse pyrimidine structures .
  • Results : The synthesized pyrimidine derivatives exhibit potent anti-inflammatory effects, with structure-activity relationship (SAR) studies providing insights for further optimization of their pharmacological profiles .

Application 7: Catalyst in Organic Synthesis

  • Summary : This compound is used as a catalyst in organic synthesis reactions, particularly in the one-pot pyrrolation/cyclization of anthranilic acids to manufacture fluorazone derivatives .
  • Methods : The catalytic activity of 4-Chloro-3-iodopyridine hydrochloride facilitates the transformation of starting materials into more complex organic compounds through a series of chemical reactions .
  • Results : The use of this compound as a catalyst has led to the efficient synthesis of fluorazone derivatives, which are important in various chemical industries .

Application 8: Halogenation of Pyridine Derivatives

  • Summary : The compound is involved in the selective halogenation of pyridine derivatives, which is a critical step in the development of pharmaceuticals and agrochemicals .
  • Methods : A process known as “phosphonium salt installation” is used to introduce halogens into the pyridine ring, enhancing the reactivity of the molecule for further chemical transformations .
  • Results : This method has proven effective for the late-stage halogenation of complex pharmaceuticals, expanding the range of pyridine derivatives that can be synthesized .

Application 9: Synthesis of Pyridine Alkaloids

  • Summary : 4-Chloro-3-iodopyridine hydrochloride is used in the synthesis of pyridine alkaloids, which have various biological activities .
  • Methods : The iodine functional group is introduced into the pyridine ring to facilitate the synthesis of complex natural products .
  • Results : The synthesis of alkaloids such as theonelladins and niphatesines has been achieved, contributing to the discovery of new bioactive compounds .

Application 10: Synthesis of Heterocyclic Compounds

  • Summary : The compound is used in the synthesis of various heterocyclic compounds, which are structures with atoms of at least two different elements as members of its rings .
  • Methods : These syntheses often involve palladium-catalyzed cross-coupling reactions, where 4-Chloro-3-iodopyridine hydrochloride acts as a substrate to introduce pyridine moieties into the heterocycles .
  • Results : The heterocyclic compounds synthesized using this method have potential applications in pharmaceuticals, agrochemicals, and dyes .

Application 11: Peptide Coupling Reactions

  • Summary : It is utilized in peptide coupling reactions to create novel peptides that can serve as drugs or biochemical tools .
  • Methods : The iodine atom of the compound can be displaced by various amino groups, facilitating the formation of amide bonds with carboxylic acids .
  • Results : This application has led to the creation of peptides with unique properties, expanding the toolkit available for drug development and biological research .

Application 12: Conductive Polymers

  • Summary : 4-Chloro-3-iodopyridine hydrochloride is a precursor in the synthesis of conductive polymers used in electronic devices .
  • Methods : The compound is polymerized with other monomers to form conductive chains that can transport electrons .
  • Results : The resulting polymers exhibit conductivity and stability, making them suitable for use in organic electronic devices .

Safety And Hazards

The safety information pictograms indicate GHS07 . The signal word is "Warning" . The hazard statements and precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

4-chloro-3-iodopyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWNGHSQEOISGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-iodopyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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